molecular formula C25H24F3NO3 B8353079 1-(4-Benzyloxyphenyl)-4-[4-(Trifluoromethoxy)phenoxy]piperidine CAS No. 1083099-55-1

1-(4-Benzyloxyphenyl)-4-[4-(Trifluoromethoxy)phenoxy]piperidine

Cat. No.: B8353079
CAS No.: 1083099-55-1
M. Wt: 443.5 g/mol
InChI Key: XUMPIFRDFCFQQJ-UHFFFAOYSA-N
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Description

1-(4-Benzyloxyphenyl)-4-[4-(Trifluoromethoxy)phenoxy]piperidine is a useful research compound. Its molecular formula is C25H24F3NO3 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

1083099-55-1

Molecular Formula

C25H24F3NO3

Molecular Weight

443.5 g/mol

IUPAC Name

1-(4-phenylmethoxyphenyl)-4-[4-(trifluoromethoxy)phenoxy]piperidine

InChI

InChI=1S/C25H24F3NO3/c26-25(27,28)32-24-12-10-22(11-13-24)31-23-14-16-29(17-15-23)20-6-8-21(9-7-20)30-18-19-4-2-1-3-5-19/h1-13,23H,14-18H2

InChI Key

XUMPIFRDFCFQQJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-[4-(Trifluoromethoxy)phenoxy]piperidine (26.1 g), benzyl 4-bromophenyl ether (26.3 g), palladium (II) acetate (22.4 mg), Tri-tert-butyl phosphonium tetraphenyl borate (52.3 mg), sodium tert-butoxide (10.6 g) and toluene (130 mL) were placed in a vessel and heated to reflux for 4 hr under Ar. The reaction mixture was then cooled to room temperature and water (260 mL) and ethyl acetate (260 mL) were added. The organic material was taken up in ethyl acetate. The organic layer was washed two times with water (260 mL×2). The organic layer was filtered to remove a harz and then the organic layer was condensed under reduced pressure to give 43.34 g (97.82% crude yield, 97.34% HPLC purity) of the pale yellow product. The crude product (43.3 g) and ethanol (433 mL) were placed in a vessel and heated until to dissolve and then the mixture was allowed to cool to 0° C. for 1 hr. The mixture was then filtered and the crystalline powder washed with cooled ethanol (43 mL) and then dried at 40° C. for 15 hr to afford 39.7 g (91.7% yield) of a pale yellow crystal target compound.
Quantity
260 mL
Type
solvent
Reaction Step One
Name
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
26.1 g
Type
reactant
Reaction Step Two
Quantity
26.3 g
Type
reactant
Reaction Step Two
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
reactant
Reaction Step Two
Quantity
22.4 mg
Type
catalyst
Reaction Step Two
Quantity
52.3 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
crude product
Quantity
43.3 g
Type
reactant
Reaction Step Three
Quantity
433 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
91.7%

Synthesis routes and methods II

Procedure details

4-[4-(Trifluoromethoxy)phenoxy]piperidine (2.61 g), benzyl 4-bromophenyl ether (2.63 g), palladium (II) acetate (0.67 mg), Tri-tert-butyl phosphonium tetraphenyl borate (1.57 mg), sodium tert-butoxide (1.06 g) and toluene (13 mL) were placed in a vessel and heated to reflux for 6 hr under Ar. The reaction mixture was then cooled to room temperature and water (100 mL) and ethyl acetate (100 mL) were added. The organic material was taken up in ethyl acetate. The organic layer was washed three times with water (100 mL×3). The organic layer was filtered to remove harz and then the organic layer was condensed under reduced pressure to afford 4.36 g (98.4% yield) of a pale yellow crystal target compound.
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
0.67 mg
Type
catalyst
Reaction Step One
Quantity
1.57 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
98.4%

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